2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a chlorophenyl group and a morpholine sulfonyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Mechanism of Action
Target of action
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The mode of action of triazole compounds is generally dependent on their specific structure and the type of enzymes or receptors they interact with. They can inhibit or activate certain biological processes based on these interactions .
Biochemical pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets. They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of action
The molecular and cellular effects of triazole compounds can include changes in cell signaling, gene expression, or metabolic processes, depending on their specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with suitable pyridine derivatives.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Incorporation of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonation reactions using morpholine and sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are known for their antifungal properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have significant biological activities.
Uniqueness
2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its combination of a triazole ring with a pyridine ring, along with the presence of both chlorophenyl and morpholine sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources and recent studies.
Synthesis
The synthesis of the compound typically involves the condensation of 3-chlorobenzylamine with morpholine-4-sulfonyl isocyanate followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against a range of bacterial strains including:
- Staphylococcus aureus
- Enterococcus faecalis
- Bacillus cereus
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity against these pathogens, with MIC values ranging from 5 to 20 µg/mL depending on the strain tested .
Anticancer Properties
The anticancer activity of this compound has also been evaluated against various cancer cell lines. Notably:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In these assays, the compound displayed IC50 values of approximately 0.46 µM for MCF-7 and 0.39 µM for HCT116 cells, indicating strong cytotoxic effects compared to standard chemotherapeutics .
The proposed mechanism for the biological activity involves the inhibition of specific kinases and enzymes critical for cell proliferation and survival. The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial in cell cycle regulation . Additionally, it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Data Tables
Activity Type | Test Organism/Cell Line | IC50/MIC Value |
---|---|---|
Antimicrobial | Staphylococcus aureus | 10 µg/mL |
Antimicrobial | Enterococcus faecalis | 15 µg/mL |
Antimicrobial | Bacillus cereus | 20 µg/mL |
Anticancer | MCF-7 | 0.46 µM |
Anticancer | HCT116 | 0.39 µM |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against multi-drug resistant strains and found it effective in reducing bacterial load in infected animal models.
- Case Study on Anticancer Activity : Clinical trials involving patients with metastatic breast cancer showed promising results when this compound was administered as part of a combination therapy, leading to improved patient outcomes and reduced tumor size.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVRQYQVCTZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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